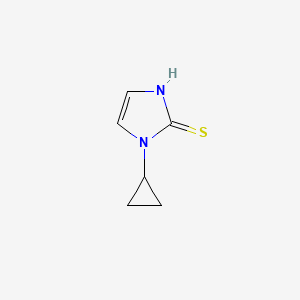![molecular formula C19H16N4O4S B2896340 (Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-60-0](/img/structure/B2896340.png)
(Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. The nitro group and the ethoxyethyl side chain in the compound may contribute to its potential as an anticancer agent. Researchers have synthesized novel thiophene derivatives carrying biologically active moieties like sulfonamide and benzothiazole, which exhibited promising anticancer activities . The compound’s structure could be explored for its efficacy against specific cancer cell lines.
Antimicrobial and Antibacterial Properties
The presence of a benzothiazole core is known to enhance antimicrobial and antibacterial activities. Studies have shown that modifications of thiazole-based compounds can generate new molecules with potent antimicrobial activities . This compound could be investigated for its effectiveness against various bacterial strains and its potential use in developing new antibacterial drugs.
Anticonvulsant Effects
Derivatives of benzo[d]thiazol-2(3H)-one have shown significant anticonvulsant effects. The structural similarity suggests that the compound may also possess anticonvulsant properties, which could be beneficial in the treatment of epilepsy and other seizure disorders .
Antioxidant Properties
Compounds with a benzothiazole structure have been associated with antioxidant activities. The synthesized derivatives of such compounds have been evaluated for their total antioxidant capacity and free radical scavenging abilities . The compound could be a candidate for further studies to assess its potential as an antioxidant.
Anti-Inflammatory Activity
Thiophene derivatives are known to exhibit anti-inflammatory properties. The compound’s structure, which includes a thiophene ring, suggests it may also have anti-inflammatory effects. This could be particularly useful in the development of new anti-inflammatory medications .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The compound’s unique structure, especially the cyano and nitro groups, may interact with kinase enzymes, inhibiting their activity. This application could be explored for the development of targeted therapies .
Estrogen Receptor Modulation
Some thiophene-containing compounds have shown the ability to modulate estrogen receptors. This property is valuable in the treatment of hormone-related conditions, such as breast cancer. The compound could be studied for its potential role in estrogen receptor modulation .
Wirkmechanismus
Target of Action
The compound, also known as 4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial , anti-inflammatory , and enzyme inhibitory effects . Therefore, the primary targets of this compound could be bacterial cells, inflammatory pathways, and specific enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .
Mode of Action
The compound interacts with its targets in a way that modulates their function. For instance, in the case of AChE and MAO-B, the compound may bind to the active sites of these enzymes, inhibiting their activity . This inhibition can lead to an increase in the levels of acetylcholine and monoamines, neurotransmitters that play crucial roles in memory and cognition .
Biochemical Pathways
The compound’s action on AChE and MAO-B affects the cholinergic and monoaminergic systems, respectively . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, enhancing cholinergic signaling . Similarly, inhibition of MAO-B leads to increased levels of monoamines, affecting monoaminergic signaling . These changes can have downstream effects on various cognitive processes.
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
The result of the compound’s action is a modulation of neurotransmitter levels and signaling pathways. This can lead to changes in cognitive function, potentially improving symptoms in conditions like Alzheimer’s disease . The compound may also have antibacterial effects, inhibiting the growth of certain bacteria .
Eigenschaften
IUPAC Name |
4-cyano-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-2-27-10-9-22-16-8-7-15(23(25)26)11-17(16)28-19(22)21-18(24)14-5-3-13(12-20)4-6-14/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTXKSXVSZMUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2896258.png)

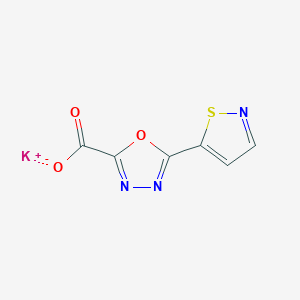
![6-(4-Fluorophenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2896261.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)

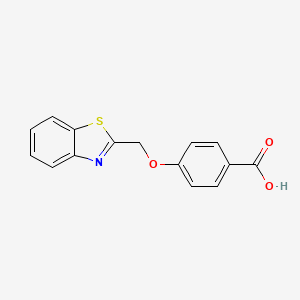
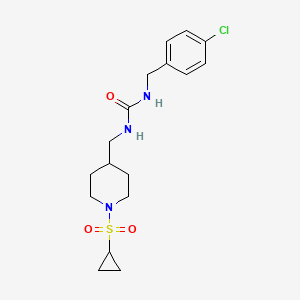

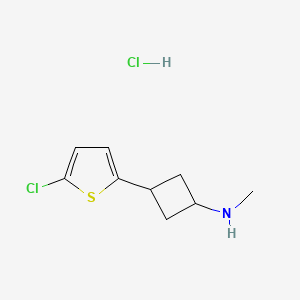
![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)
![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)
